molecular formula C5H13NO2Si B14400322 N-{[(Trimethylsilyl)oxy]methyl}formamide CAS No. 88237-54-1

N-{[(Trimethylsilyl)oxy]methyl}formamide

Cat. No.: B14400322
CAS No.: 88237-54-1
M. Wt: 147.25 g/mol
InChI Key: HFCZDPBQJAZRRH-UHFFFAOYSA-N
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Description

N-{[(Trimethylsilyl)oxy]methyl}formamide is a chemical compound characterized by the presence of a trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(Trimethylsilyl)oxy]methyl}formamide typically involves the reaction of formamide with a trimethylsilylating agent. Common reagents used for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction conditions often involve the use of a base, such as triethylamine, to facilitate the formation of the trimethylsilyl ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but is optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{[(Trimethylsilyl)oxy]methyl}formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formic acid derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{[(Trimethylsilyl)oxy]methyl}formamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.

    Biology: Employed in the modification of biomolecules for analytical purposes.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[(Trimethylsilyl)oxy]methyl}formamide involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of functional groups in a molecule. This allows for selective reactions to occur, facilitating complex synthetic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(Trimethylsilyl)oxy]methyl}formamide is unique due to its specific combination of a formamide group with a trimethylsilyl group. This combination imparts distinct chemical properties, making it particularly useful in organic synthesis and analytical chemistry .

Properties

CAS No.

88237-54-1

Molecular Formula

C5H13NO2Si

Molecular Weight

147.25 g/mol

IUPAC Name

N-(trimethylsilyloxymethyl)formamide

InChI

InChI=1S/C5H13NO2Si/c1-9(2,3)8-5-6-4-7/h4H,5H2,1-3H3,(H,6,7)

InChI Key

HFCZDPBQJAZRRH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCNC=O

Origin of Product

United States

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